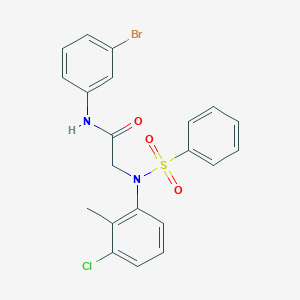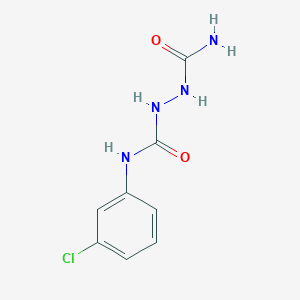![molecular formula C13H11N5O2S B6052746 2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-cyanophenyl)acetamide](/img/structure/B6052746.png)
2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-cyanophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-cyanophenyl)acetamide, also known as ACT-129968, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which makes it an important tool for investigating the role of this receptor in various biological processes.
作用機序
2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-cyanophenyl)acetamide acts as a competitive antagonist of mGluR5, which means that it binds to the receptor and prevents its activation by glutamate. This leads to a decrease in the signaling pathways downstream of mGluR5, which can have a variety of effects depending on the specific biological process being studied.
Biochemical and Physiological Effects:
Studies have shown that blocking mGluR5 with this compound can have a variety of effects on biochemical and physiological processes. For example, it has been shown to reduce the reinforcing effects of drugs of abuse, such as cocaine and alcohol, in animal models. It has also been shown to improve cognitive performance in animal models of schizophrenia and Alzheimer's disease.
実験室実験の利点と制限
One advantage of using 2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-cyanophenyl)acetamide in lab experiments is its high selectivity for mGluR5, which allows researchers to specifically target this receptor without affecting other glutamate receptors. However, one limitation is that it is not a particularly potent antagonist, which means that relatively high concentrations are needed to achieve a complete blockade of mGluR5.
将来の方向性
There are several potential future directions for research involving 2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-cyanophenyl)acetamide. One area of interest is the role of mGluR5 in neuroinflammation and neurodegenerative diseases, such as multiple sclerosis and Parkinson's disease. Another area of interest is the use of mGluR5 antagonists as potential therapeutics for drug addiction and other psychiatric disorders. Finally, there is ongoing research into the development of more potent and selective mGluR5 antagonists that could be used in both basic and clinical research.
合成法
The synthesis of 2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-cyanophenyl)acetamide involves several steps, starting with the reaction of 2-chloro-N-(2-cyanophenyl)acetamide with potassium thioacetate to yield 2-(2-cyanophenylthio)acetamide. This intermediate is then reacted with 4-amino-6-oxypyrimidine to produce the final product, this compound.
科学的研究の応用
2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-cyanophenyl)acetamide has been used extensively in scientific research to investigate the role of mGluR5 in various biological processes. This receptor is involved in the regulation of synaptic plasticity, learning and memory, and drug addiction, among other functions. By selectively blocking mGluR5, researchers can study the effects of this receptor on these processes.
特性
IUPAC Name |
2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-cyanophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O2S/c14-6-8-3-1-2-4-9(8)16-12(20)7-21-13-17-10(15)5-11(19)18-13/h1-5H,7H2,(H,16,20)(H3,15,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPGONENGLXCKBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)CSC2=NC(=CC(=O)N2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{1-[4-allyl-5-({2-[(4-iodo-2-methylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B6052669.png)
![N-{[2-(dimethylamino)-3-pyridinyl]methyl}tetrahydro-3-furancarboxamide](/img/structure/B6052678.png)

![N-[4-methyl-3-(2-oxo-1-pyrrolidinyl)phenyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B6052692.png)
![ethyl 1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-3-(4-fluorobenzyl)-3-piperidinecarboxylate](/img/structure/B6052700.png)
![N-[(5-chloro-1H-indol-2-yl)methyl]-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6052708.png)
![2-[(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]phenol hydrochloride](/img/structure/B6052716.png)
![N-{amino[(6-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}benzamide](/img/structure/B6052724.png)
![4-(5-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-2-thienyl)-2-methyl-3-butyn-2-ol](/img/structure/B6052733.png)
![(4-chloro-2-methylphenyl)[1-(4-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6052734.png)


![(1-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-2-piperidinyl)methanol](/img/structure/B6052748.png)
![4-benzyl-1-{3-[1-(3-cyclohexen-1-ylcarbonyl)-4-piperidinyl]propanoyl}piperidine](/img/structure/B6052751.png)
